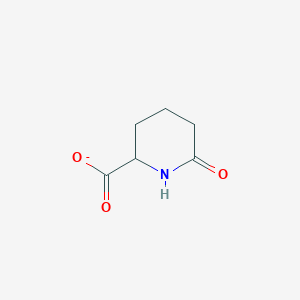
6-Oxopiperidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
6-Oxopiperidine-2-carboxylate can be synthesized through the cyclization of alpha-aminoadipic acid. This reaction is typically catalyzed by Penicillium chrysogenum, which converts alpha-aminoadipic acid into the δ-lactam 6-oxo-piperidine-2-carboxylic acid . The reaction conditions involve the use of specific strains of Penicillium chrysogenum and controlled fermentation processes .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using optimized strains of Penicillium chrysogenum. These processes are designed to maximize yield and purity of the compound, ensuring its suitability for various applications .
化学反応の分析
Types of Reactions
6-Oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties that are useful in different applications .
科学的研究の応用
Biomarker for Pyridoxine-Dependent Epilepsy
Recent research has identified 6-oxopiperidine-2-carboxylate as a novel biomarker for pyridoxine-dependent epilepsy (PDE). This condition is characterized by a deficiency in the enzyme responsible for metabolizing lysine, leading to the accumulation of metabolites like this compound in biological fluids.
- Stability and Detection : Unlike other biomarkers that degrade quickly at room temperature, this compound remains stable, making it suitable for newborn screening methods. Studies have shown that it can be detected in blood, plasma, urine, and cerebrospinal fluid (CSF) of affected individuals, with concentrations significantly higher than in controls .
| Sample Type | Mean Concentration (μmol/mg creatinine) |
|---|---|
| Urine (PDE Patients) | 156.8 - 440.0 |
| Plasma (PDE Patients) | 2.7 - 4.1 |
| CSF (PDE Patients) | Detected but lower than urine |
This stability allows for effective monitoring and early diagnosis of PDE, which is crucial for timely intervention and treatment.
Quantitative Analysis in Clinical Samples
A study conducted on patients with genetically confirmed PDE utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of this compound in various body fluids. The results indicated that:
- Urine : Mean levels were significantly elevated compared to controls.
- Plasma : Similar trends were observed, although the difference was less pronounced than in urine.
- CSF : Levels were lower than those found in urine but still detectable.
The findings suggest that this compound could serve as a reliable biomarker for monitoring treatment efficacy and disease progression in PDE patients .
Synthetic Intermediate
This compound is utilized as an intermediate in the synthesis of various organic compounds, including functionalized β-lactams and N-heterocycles. Its role as a reactant can lead to the development of new pharmaceuticals with potential therapeutic effects.
| Synthesis Application | Product |
|---|---|
| Functionalized β-lactams via carboxymethylproline | Various bioactive compounds |
| Ethyl (S)-2-(6-oxopiperidin-2-yl)acetate | Optically pure hydroxymethyl lactams |
These derivatives are significant due to their potential applications in medicinal chemistry, particularly as inhibitors for specific biological targets .
Stability Studies
A stability study highlighted the degradation rates of this compound compared to other metabolites such as Δ1-piperideine-6-carboxylate at room temperature. The results demonstrated that this compound retained its integrity over extended periods, making it a suitable candidate for clinical applications where sample integrity during transport is critical .
Comparative Biomarker Analysis
In a comparative analysis involving patients with PDE due to ALDH7A1 deficiency, researchers found that levels of this compound were substantially higher than those of other known biomarkers like 2-Oxopiperidine. This finding reinforces its potential as a primary biomarker for diagnostic purposes .
作用機序
The mechanism of action of 6-Oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a bacterial metabolite, it plays a role in the metabolic processes of bacteria, particularly in the synthesis of penicillin G by Penicillium chrysogenum . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways .
類似化合物との比較
Similar Compounds
Compounds similar to 6-Oxopiperidine-2-carboxylate include:
Piperidine-2-carboxylic acid: The parent compound from which this compound is derived.
Alpha-aminoadipic acid: A precursor in the synthesis of this compound.
6-Oxopiperidine-2-carboxylic acid: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution at position 6 by an oxo group, which imparts distinct chemical and biological properties. This substitution makes it particularly useful in the synthesis of antibiotics and other biologically active compounds .
特性
分子式 |
C6H8NO3- |
|---|---|
分子量 |
142.13 g/mol |
IUPAC名 |
6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1 |
InChIキー |
FZXCPFJMYOQZCA-UHFFFAOYSA-M |
SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
正規SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
同義語 |
6-OPCA 6-oxopiperidine-2-carboxylate 6-oxopiperidine-2-carboxylic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















